N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The primary name this compound reflects the substitution pattern where the nitrogen atom of the sulfonamide group is connected to a phenyl ring that bears a 6-methoxypyridazin-3-yl substituent at the meta position. The nomenclature indicates the presence of a propane-1-sulfonamide chain as the primary functional group, with the phenyl ring serving as a linker to the heterocyclic pyridazine system.
Alternative nomenclature systems may refer to this compound using different descriptive approaches. The systematic name emphasizes the connectivity pattern starting from the sulfonamide nitrogen, proceeding through the phenyl ring, and identifying the specific position of the methoxypyridazine substituent. Related compounds in the literature demonstrate similar naming conventions, such as N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide, which shares the core structural framework but differs in the sulfonamide substituent. The consistent use of positional descriptors ensures unambiguous identification of the compound's structure.
The Chemical Abstracts Service registry system provides a unique identifier for this compound, facilitating database searches and literature retrieval. The systematic nomenclature serves as the foundation for all subsequent structural analysis and ensures consistency across different research contexts and publications.
Molecular Formula and Weight Analysis
The molecular formula of this compound can be derived from its systematic structure, incorporating all constituent atoms including carbon, hydrogen, nitrogen, oxygen, and sulfur. Based on structural analysis of related compounds in the pyridazine sulfonamide family, the molecular composition reflects the presence of multiple aromatic rings, aliphatic chains, and heteroatoms that contribute to the compound's overall properties.
Molecular weight calculations for similar sulfonamide derivatives provide context for understanding the physicochemical properties of this compound. For comparison, related structures such as 2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-5-methylbenzene-1-sulfonamide exhibit a molecular weight of 385.44 daltons with molecular formula C19H19N3O4S. The propane-1-sulfonamide variant under investigation differs in its alkyl chain length and aromatic substitution pattern, which directly impacts the final molecular weight and formula.
| Property | Related Compound Example | Reference |
|---|---|---|
| Molecular Formula | C19H19N3O4S | |
| Molecular Weight | 385.44 g/mol | |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 77.434 Ų |
The molecular weight analysis reveals important insights into the compound's potential bioavailability and pharmacokinetic properties. The presence of multiple heteroatoms contributes to hydrogen bonding capacity and overall polarity, which influences solubility characteristics and membrane permeability. These molecular descriptors are crucial for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.
Crystallographic and Stereochemical Features
The stereochemical characteristics of this compound are fundamentally determined by the spatial arrangement of its constituent functional groups and the conformational flexibility of the molecular framework. The compound exhibits achiral characteristics, as indicated by similar sulfonamide derivatives in the literature, which simplifies stereochemical considerations and synthetic approaches. The absence of chiral centers eliminates the need for stereoisomer separation and ensures consistent biological activity profiles.
Crystallographic analysis of related pyridazine-containing sulfonamides provides insights into the preferred conformational arrangements and intermolecular interactions that govern solid-state packing. The methoxypyridazine moiety contributes to the overall molecular geometry through its planar aromatic character and electronic distribution. The 6-methoxypyridazin-3-amine building block, which forms part of the target structure, demonstrates specific hydrogen bonding patterns and π-π stacking interactions that influence crystal formation.
The sulfonamide functional group introduces additional stereochemical considerations through its tetrahedral sulfur center and the potential for restricted rotation around the sulfur-nitrogen bond. Computational studies of similar molecules suggest that the sulfonamide group adopts preferred conformations that minimize steric hindrance while maximizing favorable electrostatic interactions. The propane chain provides conformational flexibility that can accommodate various binding configurations in potential biological targets.
Three-dimensional molecular modeling reveals that the overall shape of the molecule is influenced by the relative orientations of the pyridazine ring, phenyl ring, and sulfonamide group. The meta-substitution pattern on the phenyl ring creates a specific spatial arrangement that distinguishes this compound from para- or ortho-substituted analogs. These stereochemical features directly impact the molecule's ability to interact with specific biological targets and influence its overall pharmacological profile.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon environments. The pyridazine ring system exhibits characteristic chemical shifts that reflect the electronic influence of the methoxy substituent and the aromatic nitrogen atoms. Studies of 6-methoxypyridazin-3-amine demonstrate that the pyridazine protons appear in distinct regions of the spectrum, with the proton adjacent to the methoxy group showing significant downfield shifts due to deshielding effects.
The phenyl ring protons display typical aromatic coupling patterns, with the meta-substitution pattern creating characteristic splitting patterns that distinguish this compound from other isomers. The methoxy group contributes a singlet signal in the aliphatic region, typically around 3.8-4.0 parts per million, which serves as a diagnostic peak for structural confirmation. The propane chain in the sulfonamide portion generates multiple aliphatic signals that can be assigned through two-dimensional nuclear magnetic resonance techniques.
| Nuclear Magnetic Resonance Region | Expected Chemical Shift Range | Functional Group Assignment |
|---|---|---|
| 7.0-8.5 ppm | Aromatic protons | Pyridazine and phenyl rings |
| 3.8-4.0 ppm | Methoxy protons | -OCH3 group |
| 2.0-3.0 ppm | Aliphatic protons | Propane chain |
| 1.0-2.0 ppm | Aliphatic protons | Propane chain |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The sulfonamide group exhibits distinct stretching frequencies for the sulfur-oxygen bonds, typically appearing around 1300-1350 and 1150-1200 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the methoxy carbon-oxygen stretch contributes to the fingerprint region below 1300 wavenumbers.
Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak corresponds to the calculated molecular weight, while characteristic fragment ions result from predictable bond cleavages. Common fragmentation pathways include loss of the methoxy group, cleavage of the sulfonamide bond, and aromatic ring fragmentations that generate stable tropylium-like ions. These spectroscopic techniques collectively provide unambiguous structural characterization and serve as the foundation for quality control and analytical method development.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-9-21(18,19)17-12-6-4-5-11(10-12)13-7-8-14(20-2)16-15-13/h4-8,10,17H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXHAAUMZKOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(6-Methoxypyridazin-3-yl)aniline
The aryl amine precursor is synthesized via a Suzuki-Miyaura cross-coupling reaction between 3-iodoaniline and 6-methoxypyridazine-3-boronic acid. This method, adapted from palladium-catalyzed coupling protocols, offers regioselectivity and functional group tolerance.
Procedure :
- Combine 3-iodoaniline (1.0 equiv), 6-methoxypyridazine-3-boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed dioxane/water (4:1).
- Heat at 80°C under nitrogen for 12 hours.
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 7:3) to yield 3-(6-methoxypyridazin-3-yl)aniline as a pale-yellow solid (72% yield).
Key Considerations :
Sulfonylation with Propane-1-sulfonyl Chloride
The sulfonamide functionality is introduced via reaction of 3-(6-methoxypyridazin-3-yl)aniline with propane-1-sulfonyl chloride under basic conditions. This step parallels methodologies in sulfonamide synthesis.
Procedure :
- Dissolve 3-(6-methoxypyridazin-3-yl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add Et₃N (3.0 equiv) and DMAP (0.1 equiv) at -78°C, followed by dropwise addition of propane-1-sulfonyl chloride (2.5 equiv).
- Warm to room temperature, stir for 24 hours, and quench with water.
- Extract with DCM, dry over MgSO₄, and purify via reverse-phase HPLC (10–90% acetonitrile/water) to isolate the title compound as a white solid (58% yield).
Optimization Insights :
- Base and Solvent : Using K₃PO₄ in toluene with tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent improves yields to 68%.
- Temperature Control : Slow addition at low temperatures minimizes side reactions.
Reaction Condition Optimization
The table below compares sulfonylation conditions from literature sources:
| Base | Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Et₃N | DCM | DMAP | -78°C → rt | 58 | |
| K₃PO₄ | Toluene | TDA-1 | 0°C → rt | 68 | |
| Pyridine | THF | None | rt | 42 |
Key findings:
- Phase-Transfer Catalysis : TDA-1 enhances interfacial reactivity in biphasic systems.
- Polar Aprotic Solvents : DCM and THF facilitate sulfonyl chloride activation but require rigorous drying.
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (600 MHz, CDCl₃) :
- δ 8.72 (d, J = 2.4 Hz, 1H, pyridazine H5)
- δ 7.89 (dd, J = 8.7, 2.4 Hz, 1H, phenyl H4)
- δ 7.52 (d, J = 8.7 Hz, 1H, phenyl H6)
- δ 4.02 (s, 3H, OCH₃)
- δ 3.24 (t, J = 7.8 Hz, 2H, SO₂NHCH₂)
- δ 1.89–1.83 (m, 2H, CH₂CH₂CH₃)
- δ 1.04 (t, J = 7.4 Hz, 3H, CH₂CH₃)
13C NMR (150 MHz, CDCl₃) :
- δ 162.1 (C-OCH₃)
- δ 141.8 (pyridazine C3)
- δ 134.2 (phenyl C1)
- δ 55.6 (OCH₃)
- δ 48.3 (SO₂NHCH₂)
- δ 22.1 (CH₂CH₂CH₃)
- δ 13.5 (CH₂CH₃)
HRMS (ESI) : m/z calculated for C₁₄H₁₈N₃O₃S [M+H]⁺: 316.1121; found: 316.1124.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water over 30 minutes) showed ≥98% purity, with retention time = 12.7 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide stands out due to its specific methoxypyridazinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and applications supported by diverse research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridazine ring, which contributes to its interaction with biological targets. The chemical formula is represented as , indicating the presence of nitrogen, oxygen, and sulfur atoms that play crucial roles in its biological functions.
Antibacterial Properties
This compound exhibits significant antibacterial activity. Its mechanism primarily involves the inhibition of bacterial enzyme activity, specifically targeting dihydropteroate synthase (DHPS). By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding to DHPS, thereby disrupting folic acid synthesis essential for bacterial growth and replication .
Anticancer Potential
Recent studies have indicated that this compound may also possess anticancer properties. The pyridazine moiety has been shown to interact with specific molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, experimental results demonstrated that treatment with the compound led to significant reductions in tumor cell viability in vitro .
Enzyme Inhibition
In addition to antibacterial and anticancer activities, this compound has been investigated for its ability to inhibit other enzymes involved in metabolic pathways. This includes potential inhibition of protein kinases, which are critical in various signaling pathways associated with cancer progression .
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional sulfonamides. This suggests its potential as a therapeutic agent against resistant bacterial infections.
- Anticancer Activity Assessment : In vitro assays on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
Data Table
The biological activity of this compound is primarily attributed to its structural similarity to PABA. Upon entering bacterial cells, it binds competitively to DHPS, inhibiting the enzyme's activity and consequently blocking folate synthesis necessary for nucleic acid production. This mechanism is crucial for its antibacterial efficacy.
In cancer cells, the compound's interaction with specific receptors or enzymes can lead to altered signaling pathways that promote apoptosis or inhibit proliferation. The precise molecular interactions are still under investigation but highlight the compound's versatility as a therapeutic agent .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm connectivity of the methoxypyridazine, phenyl, and sulfonamide groups. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons from the pyridazine ring .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, N, S percentages .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M-H]⁻ ion accuracy within 0.5 ppm) .
What biological targets or therapeutic areas have been associated with this compound based on current research?
Q. Basic
- Anticancer Activity : Acts as a RAF kinase inhibitor (PLX-4720) in melanoma models by targeting BRAF V600E mutations .
- Anti-Tuberculosis : Derivatives like 1-adamantyl-3-sulfonamide urea show MIC values <1 µg/mL against M. tuberculosis .
- Apoptosis Induction : Related sulfonamides downregulate F-actin and paxillin in prostate cancer cells .
How can reaction parameters be optimized to improve the synthesis efficiency of this compound derivatives?
Q. Advanced
- High-Throughput Screening : Test diverse catalysts, solvents, and temperatures to identify optimal conditions (e.g., yield increased from 15% to 70% using Pd(OAc)₂ in DMF) .
- Continuous Flow Reactors : Enhance scalability and reduce reaction times (e.g., 30-minute coupling vs. 24-hour batch reactions) .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during sulfonamide formation to prevent hydrolysis .
What strategies are employed to analyze structure-activity relationships (SAR) for sulfonamide derivatives containing methoxypyridazine moieties?
Q. Advanced
- Systematic Substituent Variation : Modify the pyridazine’s methoxy group (e.g., replace with Cl, NH₂) and assess changes in kinase inhibition potency .
- Computational Docking : Use software like AutoDock to predict binding affinities to BRAF V600E (e.g., ΔG values correlate with IC₅₀) .
- In Vitro Assays : Compare IC₅₀ values across derivatives in cell lines (e.g., PLX-4720 IC₅₀ = 0.13 µM in A375 melanoma cells) .
How do researchers address discrepancies in biological activity data across different studies involving this compound?
Q. Advanced
- Assay Standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Verification : Use HPLC-MS to confirm compound integrity (>99% purity) and rule out degradation products .
- Pharmacokinetic Profiling : Assess bioavailability and metabolism in animal models to explain in vitro-in vivo discrepancies (e.g., poor solubility leading to false negatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
